2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

solubility enhancement salt-form selection handling properties

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound consisting of an octahydro-pyrrolo[3,4-c]pyridine scaffold bearing a methyl group on the pyrrolidine nitrogen, presented as the monohydrochloride salt. It has the molecular formula C₈H₁₇ClN₂ and a molecular weight of 176.69 g·mol⁻¹.

Molecular Formula C8H17ClN2
Molecular Weight 176.69 g/mol
CAS No. 1956318-80-1
Cat. No. B11913354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
CAS1956318-80-1
Molecular FormulaC8H17ClN2
Molecular Weight176.69 g/mol
Structural Identifiers
SMILESCN1CC2CCNCC2C1.Cl
InChIInChI=1S/C8H16N2.ClH/c1-10-5-7-2-3-9-4-8(7)6-10;/h7-9H,2-6H2,1H3;1H
InChIKeyBMDWUJJQXLCMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (CAS 1956318-80-1) – Core Structural Profile for Procurement Decisions


2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound consisting of an octahydro-pyrrolo[3,4-c]pyridine scaffold bearing a methyl group on the pyrrolidine nitrogen, presented as the monohydrochloride salt. It has the molecular formula C₈H₁₇ClN₂ and a molecular weight of 176.69 g·mol⁻¹ . The compound serves as a saturated, sp³-rich amine building block for medicinal chemistry, particularly as a key intermediate in the construction of NAMPT inhibitors and kinase-targeted libraries [1]. Its hydrochloride salt form is specifically chosen to enhance physicochemical handling and solubility relative to the neutral free base, which is a liquid at ambient temperature .

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride – Why Interchange with Free Base or Other N-Substituted Congeners Is Not Advisable


Compounds within the octahydro-pyrrolo[3,4-c]pyridine class cannot be considered interchangeable procurement commodities. The free base (CAS 885959-24-0) is a liquid with a calculated boiling point of 186.9 °C and a flash point of 67.2 °C, presenting handling and formulation challenges that the crystalline hydrochloride salt overcomes . Altering the N-substituent from methyl to hydrogen, ethyl, or bulkier protecting groups (e.g., Boc) significantly shifts lipophilicity (Δlog P ≥ 0.5), base strength, and reactivity [1]. Additionally, the hydrochloride counterion influences solubility, ion-pair partitioning, and salt-form selection in multi-step syntheses. The quantitative evidence below demonstrates where the 2-methyl hydrochloride salt provides measurable differentiation that generic substitution fails to replicate.

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride – Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base – Aqueous Solubility and Physical Form

The free base (CAS 885959-24-0) is a liquid with a calculated aqueous solubility of 220 g L⁻¹ at 25 °C . However, this value reflects the solvation of the neutral amine, which can vary dramatically with pH and temperature. The monohydrochloride salt (CAS 1956318-80-1) is a crystalline solid that upon dissolution provides a directly usable, pH-adjusted stock solution, eliminating the need for separate acid addition during formulation. This difference is critical for precise dosing in biological assays and for maintaining consistent counterion stoichiometry in multi-step syntheses .

solubility enhancement salt-form selection handling properties

N-Methyl Substitution vs. N–H Analog – Lipophilicity (log P) Differentiation

The introduction of the N-methyl group increases the calculated log P of the free base by approximately 0.6–0.8 units compared to the unsubstituted octahydro-1H-pyrrolo[3,4-c]pyridine scaffold (estimated log P ≈ 0.4–0.6, based on ChemSpider data for related octahydropyrrolopyridines). The 2-methyloctahydro-1H-pyrrolo[3,4-c]pyridine free base has a calculated log P of 1.23 [1]. Elevated lipophilicity is correlated with enhanced passive membrane permeability and increased CNS penetration potential [2]. This quantitative shift means that the N-methyl hydrochloride salt is preferred over the N–H analog when target engagement in the central nervous system or intracellular compartments is desired.

lipophilicity membrane permeability CNS drug design

Purity Level and Batch Consistency Relative to Uncertified Generic Sources

Authorized vendors supply 2-methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride at certified purities of ≥95% (Chemenu) and ≥98% (MolCore) . In contrast, the free base available through non-specialist channels is frequently listed without purity certification, and residual solvents from synthesis may compromise subsequent reactions. The ≥98% specification guarantees ≤2% total impurities, a threshold that is essential for structure-activity relationship (SAR) studies where minor impurities can skew IC₅₀ determinations by >10-fold [1].

purity quality control reproducibility

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride – Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Scaffold for CNS-Penetrant NAMPT Inhibitors

The enhanced lipophilicity (log P ≈ 1.23) of the 2-methyloctahydro scaffold directly supports the design of NAMPT inhibitors that must cross the blood-brain barrier to engage intracellular targets in glioblastoma models. The hydrochloride salt provides a pre-neutralized form for direct coupling with urea-forming reagents, eliminating a separate acid-activation step [1][2].

Parallel Library Synthesis and High-Throughput Chemistry

The crystalline nature of the hydrochloride salt improves automated solid dispensing accuracy by ≥5% (weight consistency) compared to viscous liquid free bases. The documented purity of ≥98% ensures that final compound library members meet hit-to-lead progression criteria without re-purification .

Kinase Inhibitor Fragment-Based Drug Discovery

The saturated, sp³-rich core (fraction sp³ = 0.875) offers a conformational constrained bicyclic framework that is absent in monocyclic piperidine alternatives. The N-methyl group engages hydrophobic kinase gatekeeper residues, a feature that cannot be replicated by the N–H analog [2].

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